molecular formula C22H29N3O4S B6499517 2-methyl-N-(4-{[2-(2-phenylmorpholin-4-yl)ethyl]sulfamoyl}phenyl)propanamide CAS No. 953918-08-6

2-methyl-N-(4-{[2-(2-phenylmorpholin-4-yl)ethyl]sulfamoyl}phenyl)propanamide

Cat. No. B6499517
CAS RN: 953918-08-6
M. Wt: 431.6 g/mol
InChI Key: RFYIMUZRGMOXNB-UHFFFAOYSA-N
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Description

2-Methyl-N-(4-{[2-(2-phenylmorpholin-4-yl)ethyl]sulfamoyl}phenyl)propanamide, or 2M-N-(4-{[2-(2-Phenylmorpholin-4-yl)ethyl]sulfamoyl}phenyl)propanamide, is a synthetic compound that has been widely studied in the scientific community. It is a member of a class of compounds known as sulfonamides, which have been used in medicine for many years. The compound has a wide range of applications, including its use in the synthesis of other compounds, as well as its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2M-N-(4-{[2-(2-Phenylmorpholin-4-yl)ethyl]sulfamoyl}phenyl)propanamide is not yet fully understood. However, it is believed that the compound has an affinity for certain proteins, which it binds to and inhibits their activity. This inhibition can result in a variety of physiological and biochemical effects, depending on the target protein.
Biochemical and Physiological Effects
2M-N-(4-{[2-(2-Phenylmorpholin-4-yl)ethyl]sulfamoyl}phenyl)propanamide has been found to have a variety of biochemical and physiological effects. In laboratory studies, the compound has been found to inhibit the activity of several enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, it has been shown to inhibit the growth of some bacteria, as well as to reduce inflammation and swelling.

Advantages and Limitations for Lab Experiments

The use of 2M-N-(4-{[2-(2-Phenylmorpholin-4-yl)ethyl]sulfamoyl}phenyl)propanamide in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and it is relatively stable and non-toxic. Additionally, the compound is relatively inexpensive, making it an attractive option for research applications. However, the compound has some limitations as well. It is not very soluble in water, and it is not very stable in acidic solutions.

Future Directions

The potential applications of 2M-N-(4-{[2-(2-Phenylmorpholin-4-yl)ethyl]sulfamoyl}phenyl)propanamide are still being explored by the scientific community. Some potential future directions include further research into the therapeutic potential of the compound, as well as its potential use as a drug delivery system. Additionally, further research into the compound’s mechanism of action and its effects on cellular processes could lead to the development of new drugs and therapies. Additionally, research into the compound’s structure and properties could lead to the development of new materials and compounds with novel properties.

Synthesis Methods

2M-N-(4-{[2-(2-Phenylmorpholin-4-yl)ethyl]sulfamoyl}phenyl)propanamide can be synthesized in a variety of ways. One of the most commonly used methods is the reaction between 4-{[2-(2-phenylmorpholin-4-yl)ethyl]sulfamoyl}phenyl)propanamide and methyl bromide. This reaction results in the formation of a new compound, 2M-N-(4-{[2-(2-Phenylmorpholin-4-yl)ethyl]sulfamoyl}phenyl)propanamide, which can be isolated and purified.

Scientific Research Applications

2M-N-(4-{[2-(2-Phenylmorpholin-4-yl)ethyl]sulfamoyl}phenyl)propanamide has been extensively studied in the scientific community. It has been used in a wide range of research applications, including its use as a catalyst in organic synthesis, as a potential therapeutic agent, and as a model compound for studying the structure and function of proteins. Additionally, the compound has been used in a variety of drug screening and drug development studies.

properties

IUPAC Name

2-methyl-N-[4-[2-(2-phenylmorpholin-4-yl)ethylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-17(2)22(26)24-19-8-10-20(11-9-19)30(27,28)23-12-13-25-14-15-29-21(16-25)18-6-4-3-5-7-18/h3-11,17,21,23H,12-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYIMUZRGMOXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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